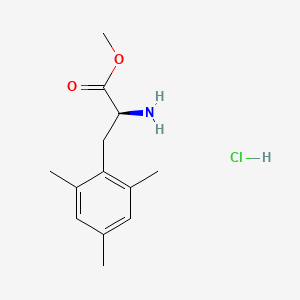
n-Cyclopropyl-2-(o-tolylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-(o-tolylamino)acetamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an o-tolylamino group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-(o-tolylamino)acetamide typically involves the reaction of cyclopropylamine with o-toluidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:
- Cyclopropylamine + o-Toluidine → Intermediate
- Intermediate + Acetic Anhydride → this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-(o-tolylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
n-Cyclopropyl-2-(o-tolylamino)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-(o-tolylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-(p-tolylamino)acetamide
- n-Cyclopropyl-2-(m-tolylamino)acetamide
- n-Cyclopropyl-2-(phenylamino)acetamide
Uniqueness
n-Cyclopropyl-2-(o-tolylamino)acetamide is unique due to the specific positioning of the o-tolylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to its isomers and analogs .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-3-5-11(9)13-8-12(15)14-10-6-7-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
XJMORZHMLBRHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


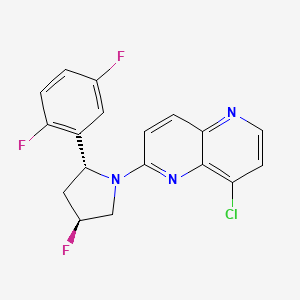
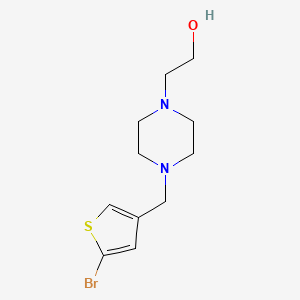
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
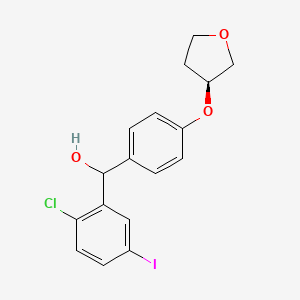
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
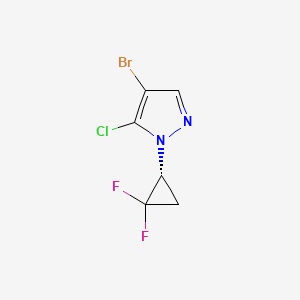
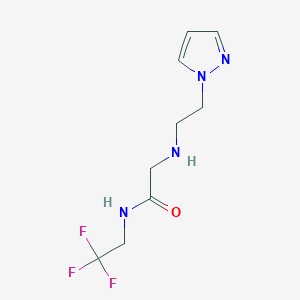
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
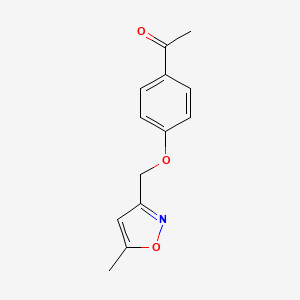
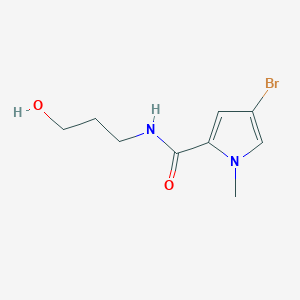
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
